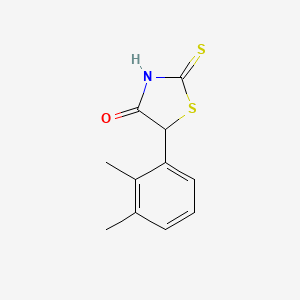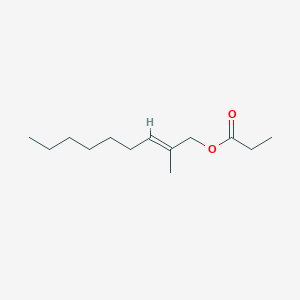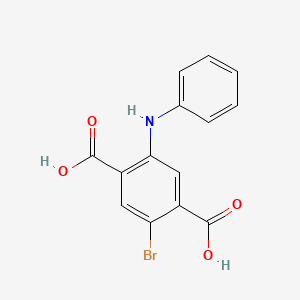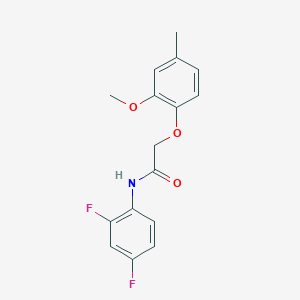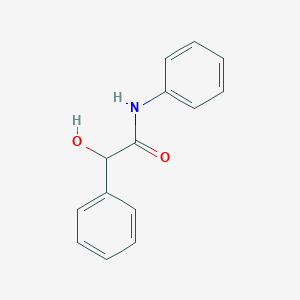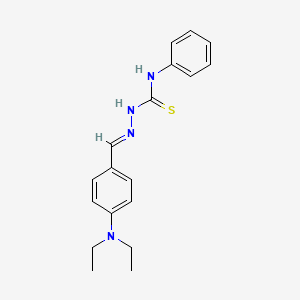
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline is a chemical compound with the molecular formula C29H29NSi and a molecular weight of 419.647 g/mol This compound is part of the phenazasiline family, which is characterized by the presence of a silicon atom within the phenazine structure
Vorbereitungsmethoden
The synthesis of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of benzyl chloride and trimethylphenazasiline in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline involves its interaction with specific molecular targets. The silicon atom within the compound plays a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of stable radical cations and the delocalization of electrons, which contribute to its unique chemical behavior .
Vergleich Mit ähnlichen Verbindungen
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline can be compared with other similar compounds such as:
5,10-Dihydro-10,10-diphenyl-2,5,8-trimethylphenazasiline: This compound has a similar structure but with phenyl groups instead of benzyl groups.
10,11-Dihydro-5,11-dimethyl-11-hydroxy-5,10-methano-5H-dibenzo (A,D)cycloheptene: Another related compound with different substituents and a different core structure.
The uniqueness of this compound lies in its specific substituents and the presence of the silicon atom, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
18768-65-5 |
|---|---|
Molekularformel |
C29H29NSi |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
10,10-dibenzyl-2,5,8-trimethylbenzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C29H29NSi/c1-22-14-16-26-28(18-22)31(20-24-10-6-4-7-11-24,21-25-12-8-5-9-13-25)29-19-23(2)15-17-27(29)30(26)3/h4-19H,20-21H2,1-3H3 |
InChI-Schlüssel |
VLSRSVFVBJRDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C([Si]2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



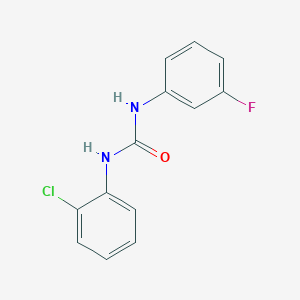
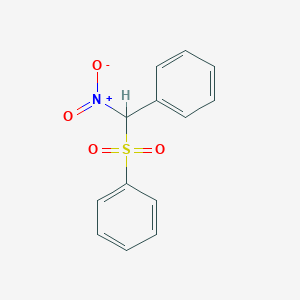
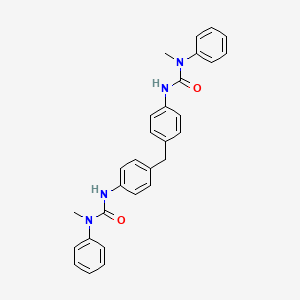

![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
